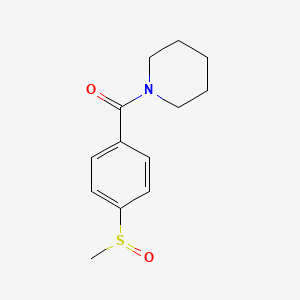
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive designer drug that has been classified as a synthetic cathinone. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. In recent years, MDPV has become a subject of scientific research due to its potential therapeutic benefits.
Wirkmechanismus
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to be more potent than these drugs, leading to a higher risk of addiction and dependence.
Biochemical and Physiological Effects
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a negative impact on the cardiovascular system, and has been associated with an increased risk of heart attack and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation is its potential for addiction and dependence, which can complicate experimental designs.
Zukünftige Richtungen
There are a number of future directions for research on 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a treatment for depression and anxiety disorders, as well as chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone use, including its impact on the cardiovascular system and the risk of addiction and dependence. Finally, more research is needed to develop effective treatments for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone addiction and dependence.
Synthesemethoden
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through a variety of methods, including the Leuckart reaction and the Mannich reaction. The Leuckart reaction involves the reduction of ketones using formamide as a reducing agent, while the Mannich reaction involves the condensation of a ketone with a primary amine and formaldehyde. Both of these methods have been used to synthesize 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for depression and anxiety disorders. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-6-10-20(12-13)17(21)11-16-14(2)22-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGIXUFSBVCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)



![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)


